4-Carbamoylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

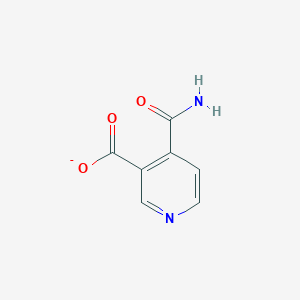

4-Carbamoylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been studied for its potential therapeutic and environmental applications. The compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.13 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Carbamoylnicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-cyanonicotinic acid using hydrogen peroxide in the presence of a catalyst. Another method includes the hydrolysis of 4-cyanonicotinic acid under acidic or basic conditions to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of 4-cyanonicotinic acid using nitric acid. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Carbamoylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-nitronicotinic acid.

Reduction: It can be reduced to form 4-aminonicotinic acid.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions

Major Products:

Applications De Recherche Scientifique

4-Carbamoylnicotinic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-carbamoylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .

Comparaison Avec Des Composés Similaires

4-Carbamoylnicotinic acid can be compared with other similar compounds, such as:

Nicotinic Acid: Both compounds are derivatives of pyridine carboxylic acids, but this compound has an additional carbamoyl group, which imparts different chemical and biological properties.

4-Aminonicotinic Acid: This compound is a reduction product of this compound and has different reactivity and applications.

4-Nitronicotinic Acid: An oxidation product of this compound, it has distinct chemical properties and uses.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Activité Biologique

4-Carbamoylnicotinic acid (4-CNA) is a derivative of nicotinic acid that has gained attention for its potential biological activities, particularly in relation to its interactions with various biological pathways. This article provides a comprehensive overview of the biological activity of 4-CNA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-CNA is characterized by the presence of a carbamoyl group attached to the pyridine ring of nicotinic acid. This structural modification enhances its solubility and bioavailability compared to other derivatives. The molecular formula for 4-CNA is C_7H_8N_2O_2, and it has a molecular weight of approximately 168.15 g/mol.

Adenosine Receptor Interaction

Research has demonstrated that 4-CNA exhibits significant activity as an antagonist at the human A3 adenosine receptor. In functional assays, it showed an IC50 value of 0.7 ± 0.06 nM, indicating high potency in inhibiting cyclic AMP production induced by agonists like Cl-IB-MECA in CHO cells stably expressing the A3 receptor . This interaction is crucial as adenosine receptors are involved in various physiological processes, including inflammation and neuroprotection.

Pharmacological Applications

4-CNA's properties make it a candidate for various pharmacological applications:

- Anti-inflammatory : Given its antagonistic effects on adenosine receptors, 4-CNA may play a role in modulating inflammatory responses.

- Neuroprotective agent : Its potential to influence NAD+ metabolism suggests applications in neuroprotection.

- Migraine treatment : As indicated by related compounds, there is ongoing research into its efficacy as a migraine treatment through modulation of TRPM8 channels .

Study on Adenosine Receptor Antagonism

In a study evaluating the selectivity and potency of various compounds at the A3 receptor, 4-CNA was highlighted for its superior binding affinity compared to other tested derivatives. This study utilized Schild analysis to assess the antagonistic effects and confirmed that 4-CNA could serve as a lead compound for further development in treating conditions related to adenosine signaling dysregulation .

Neuroprotective Potential

A case study involving animal models demonstrated that enhancing NAD+ levels through dietary supplementation could significantly reduce oxidative damage in brain tissues. While 4-CNA was not directly tested, its role as a potential NAD+ precursor suggests similar protective effects could be explored .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-carbamoylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-3-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXXPJODVNKSAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24202-75-3 |

Source

|

| Record name | 4-(Aminocarbonyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24202-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.